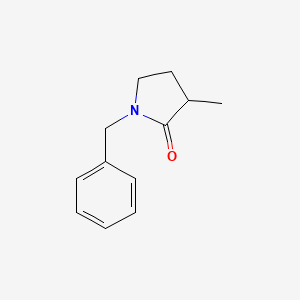

1-Benzyl-3-methylpyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-7-8-13(12(10)14)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHABMOXCEDCYAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201270177 | |

| Record name | 3-Methyl-1-(phenylmethyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108303-99-7 | |

| Record name | 3-Methyl-1-(phenylmethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108303-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(phenylmethyl)-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201270177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyl 3 Methylpyrrolidin 2 One and Its Derivatives

Strategies for the Construction of the Pyrrolidin-2-one Ring System

The formation of the five-membered lactam ring is a critical step in the synthesis of these compounds. Various cyclization reactions are employed to achieve this, starting from linear precursors.

Cyclization Reactions in 1-Benzyl-3-methylpyrrolidin-2-one Synthesis

The construction of the pyrrolidin-2-one ring is often achieved through intramolecular cyclization, where a linear precursor containing both a nitrogen atom and a suitable carboxylic acid derivative functionality is induced to form the five-membered ring. Key strategies include radical cyclizations and cyclizations involving amide dianions.

N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions have been developed as a practical, transition-metal-free method for building highly functionalized 2-pyrrolidinone (B116388) structures, achieving yields of up to 94%. rsc.org Another approach involves the 5-endo-trigonal radical cyclisation of N-vinyl-2,2-bis(phenylsulfanyl)acetamides, which, upon treatment with tributyltin hydride and AIBN, yield the corresponding pyrrolidin-2-ones. rsc.org This method's effectiveness depends on the stabilization of the developing α-acylamino radicals by alkyl or aryl groups. rsc.org

Furthermore, the reaction of amide dianions with reagents like epibromohydrin (B142927) can lead to the regioselective formation of pyrrolidin-2-one derivatives. organic-chemistry.org This method involves generating the dianion using a strong base like n-butyllithium, followed by nucleophilic attack and intramolecular cyclization to yield the desired heterocyclic ring. organic-chemistry.org

Table 1: Overview of Cyclization Strategies for Pyrrolidin-2-one Ring Construction

| Cyclization Strategy | Key Reagents/Catalysts | Characteristics | Reference |

|---|---|---|---|

| NHC-Catalyzed Radical Tandem Cyclization | N-heterocyclic carbene (NHC) | Transition-metal-free, broad substrate scope. | rsc.org |

| 5-endo-trig Radical Cyclisation | Tributyltin hydride, AIBN | Effective for N-vinyl acetamides with stabilizing groups. | rsc.org |

Approaches to N-Benzylpyrrolidinone Scaffolds

The introduction of the benzyl (B1604629) group onto the nitrogen atom of the pyrrolidinone ring is a defining feature of this class of compounds. This can be accomplished either by starting with benzylamine (B48309) or by N-alkylation of a pre-formed pyrrolidinone ring.

A common and direct method involves the reaction of a suitable dicarboxylic acid or its precursor with a substituted benzylamine. For instance, the synthesis of 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acids is achieved by the reaction of itaconic acid with various substituted benzylamines in boiling toluene. uran.ua This one-step process directly incorporates the desired N-benzyl moiety.

Another established method is the Dieckmann cyclization. researchgate.net This intramolecular condensation of a diester is used to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the pyrrolidinone. In the synthesis of N-benzyl-3-pyrrolidinone, the process can start from ethyl acrylate (B77674) and benzylamine, proceed through substitution and Dieckmann cyclization, and finish with hydrolytic decarboxylation to yield the target product. researchgate.net Improvements to the Dieckmann cyclization step, such as using sodium in granular form, have been shown to significantly increase the yield from 44.7% to 64.0%. researchgate.net

A multi-step patent-described method involves condensing benzylamine with chloroacetic acid, followed by esterification, condensation with acrylic acid, ring closure with sodium ethoxide, and finally decarboxylation to obtain N-benzyl-3-pyrrolidone. google.com

Functionalization and Derivatization of the this compound Skeleton

Once the core N-benzylpyrrolidinone structure is assembled, further chemical modifications can be performed to synthesize a wide range of analogues. These reactions can target the pyrrolidinone ring itself or the attached benzyl group.

Alkylation and Arylation Reactions on the Pyrrolidinone Ring

The functionalization of the pyrrolidinone ring through alkylation or arylation introduces new substituents, allowing for the exploration of structure-activity relationships. These reactions often target the C-H bonds of the heterocyclic ring.

The C-H functionalization of heterocycles like pyridines provides a model for potential reactions on the pyrrolidinone scaffold, using nucleophilic additions via both ionic and radical species. rsc.orgnih.gov A cobalt-catalyzed asymmetric reductive coupling has been described for the synthesis of chiral amides, where an N-benzyl pyrrolidinone electrophile can be coupled with tertiary alkyl halides. acs.org This method demonstrates the potential for introducing sterically bulky groups at the α-position to the amide carbonyl. acs.org

The synthesis of analogues of nebracetam, a structurally related compound, involves the modification of the benzyl radical by starting with appropriately substituted benzylamines. uran.ua This approach plans for the introduction of substituents onto the benzyl ring from the very first stage of the synthesis. uran.ua

Table 2: Selected Functionalization Reactions

| Reaction Type | Reagents | Position of Functionalization | Reference |

|---|---|---|---|

| Reductive Coupling | Cobalt catalyst, Tertiary alkyl halides | α-position to the amide carbonyl | acs.org |

Introduction of Halogen Substituents (e.g., Iodination)

The introduction of halogens, such as iodine, onto the pyrrolidinone skeleton serves as a key step for further synthetic transformations. Iodinated derivatives can act as precursors for cross-coupling reactions, allowing for the introduction of a wide variety of other functional groups.

A mild and effective procedure for introducing an iodine atom at the C-3 position of the pyrrolidine (B122466) ring is the one-pot oxidative decarboxylation-β-iodination of α-amino acid carbamates or amides. nih.gov This method allows for the synthesis of 2,3-disubstituted pyrrolidines with a trans relationship between the substituents at the C-2 and C-3 positions. nih.gov Specific examples of iodinated derivatives include 1-Benzyl-3-(iodomethyl)pyrrolidin-2-one and 1-Benzyl-3-(1-iodo-3-buten-2-yl)-2-pyrrolidinone. chemspider.comnih.gov

Multi-step Organic Synthesis Pathways for Analogues

The synthesis of complex analogues of this compound often requires multi-step reaction sequences. These pathways are designed to build the molecule step-by-step, isolating intermediates along the way to ensure purity and confirm structure.

A Four-Stage Synthesis for 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one Analogues: uran.ua

Stage 1: Reaction of itaconic acid with substituted benzylamines to form 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Stage 2: Conversion of the carboxylic acid to the corresponding amide.

Stage 3: A Hofmann rearrangement to convert the amide to an amine.

Stage 4: Final purification to yield the target 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one hydrochloride. uran.ua

Modern approaches to multi-step synthesis increasingly utilize flow chemistry. syrris.jp This technique involves passing starting materials through columns containing immobilized reagents and catalysts, allowing for a continuous sequence of reactions without the need for manual workup and purification of intermediates. syrris.jp This automated approach can significantly reduce synthesis time and improve efficiency and scalability. syrris.jp

Synthesis of 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives

A key derivative, 1-Benzyl-4-aminomethyl-pyrrolidin-2-one, can be synthesized from 4-phthalimidomethyl-1-benzyl-pyrrolidin-2-one. prepchem.com The process involves stirring the starting material with hydrazine (B178648) hydrate (B1144303) in ethyl alcohol at ambient temperature for four hours. prepchem.com This leads to the precipitation of phthalic acid hydrazide, which is then removed by suction filtration. The remaining filtrate is concentrated, and the residue is taken up in methylene (B1212753) chloride and extracted with water. prepchem.com After drying and evaporating the organic phase, the resulting residue is dissolved in methanol. The addition of solid fumaric acid at boiling temperature induces the crystallization of the desired product upon cooling. prepchem.com This method yields colorless crystals with a melting point of 209°-211° C and a yield of 48-60%. prepchem.com

Table 1: Synthesis of 1-Benzyl-4-aminomethyl-pyrrolidin-2-one

| Reactant | Reagent | Solvent | Reaction Time | Yield | Melting Point |

|---|

Preparation of Benzylpyrrolidinone Intermediates for Complex Structures

Benzylpyrrolidinone scaffolds are crucial building blocks in the synthesis of a variety of complex molecules. For instance, they are integral to the creation of potent antagonists for the Melanin-concentrating hormone receptor 1 (MCH-R1). researchgate.net The synthesis of these complex structures often involves the use of non-natural amino acid monomers in solid-phase peptide synthesis (SPPS). kent.ac.uk

In one approach, the synthesis of stapled polyproline peptides utilizes functionalized prolines. kent.ac.uk The required non-natural amino acid monomers are first synthesized to incorporate olefin-containing sidechains. kent.ac.uk These monomers are then used in Fmoc-based peptide synthesis on a rink-amide resin. kent.ac.uk Coupling reactions are facilitated by DIPEA as a base and HOBt/PyBOP as activating agents in DMF. kent.ac.uk

Another significant application involves the cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides to produce sterically bulky chiral amides. acs.org This method has been applied to the synthesis of compounds bearing a pyrrolidinone core, such as 3-chloro-3-methyl-1-phenylpyrrolidin-2-one. acs.org The reaction's success hinges on the use of a zinc reductant, which activates the cobalt catalyst. acs.org

Furthermore, benzylpyrrolidinone intermediates are instrumental in the synthesis of novel furo[3,4-d]pyrimidine (B15215042) derivatives. The synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide involves addition, rearrangement, and intramolecular cyclization reactions starting from a furan-based carbonyl azide (B81097) and benzylamine. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Studies have shown that factors such as the choice of solvent, catalyst, base, and temperature play a significant role.

In the synthesis of N-arylsulfonylimines from N-(arylsulfonyl)benzylamines, the use of a base like pyridine (B92270) in conjunction with an oxidant such as K2S2O8 in MeCN was found to be crucial for successful oxidation, leading to a 90% yield of the desired product. researchgate.net Further optimization by reducing the reaction time to one hour resulted in a 96% yield with complete conversion of the starting material. researchgate.net

Solvent-free conditions have also been explored to improve efficiency. For instance, in the amidation of phenyl esters, comparing solvent-based and solvent-free conditions showed a decrease in yield from 98% to 90% under solvent-free conditions. researchgate.net However, the absence of both solvent and catalyst drastically reduced the yield to 32%, and removing the base as well resulted in a mere 3% yield. researchgate.net Temperature adjustments were also found to be critical, with an increase to 150°C in the absence of a base and catalyst leading to a significant increase in amide yield from 3% to 32%. researchgate.net Employing NaH as a base, a near-quantitative yield was achieved at 130°C. researchgate.net

Table 2: Optimization of N-arylsulfonylimine Synthesis

| Oxidant | Additive | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| K2S2O8 | None | MeCN | 80 °C | 12 h | 0%. researchgate.net |

| K2S2O8 | None | H2O | - | - | Trace. researchgate.net |

| K2S2O8 | Pyridine (2 equiv) | MeCN | - | - | 90%. researchgate.net |

Stereochemical Aspects and Asymmetric Synthetic Approaches

Enantioselective Synthesis of Chiral Pyrrolidinone Derivatives

The enantioselective synthesis of chiral pyrrolidinones is achieved through several strategic approaches, including catalytic asymmetric reactions and the use of substrates from the chiral pool. Catalytic methods, such as 1,3-dipolar cycloadditions of azomethine ylides, are powerful for constructing the pyrrolidine (B122466) ring with high enantioselectivity. acs.orgacs.org These reactions can generate up to four new stereogenic centers in a single, atom-economical step. acs.org

Another effective strategy involves starting with readily available, enantiomerically pure precursors from the chiral pool, such as amino acids or carbohydrates. For instance, L-malic acid can be converted through a multi-step sequence into chiral hydroxylactones, which serve as versatile intermediates for the synthesis of enantiopure pyrrolidine-fused compounds. rsc.org Similarly, pyroglutamic acid is a common starting material for crafting complex pyrrolidine structures. nih.gov The synthesis of chiral pyrrolidine inhibitors for neuronal nitric oxide synthase (nNOS) has been improved by moving away from challenging deprotection steps and utilizing scalable routes that preserve chirality. nih.gov

Application of Chiral Auxiliaries and Ligands in Pyrrolidinone Chemistry

Chiral auxiliaries are covalently attached to a substrate to direct a stereoselective reaction, after which they are cleaved to yield the enantiomerically enriched product. The Oppolzer's sultam is a prominent example, used effectively in asymmetric 1,3-dipolar cycloadditions to achieve high levels of diastereoselectivity and enantioselectivity in the construction of 3,4-syn substituted pyrrolidine cores. acs.org This approach allows for the reliable formation of the desired chiral configuration, and the auxiliary can often be recovered and reused. acs.org

Another innovative example is the 'Quat' pyrrolidinone auxiliary, which has been shown to induce high diastereoselectivity in enolate alkylation and aldol (B89426) reactions. thieme-connect.com A key advantage of this auxiliary is its propensity for cleavage with nitrogen nucleophiles (aminolysis) without causing racemization, providing a direct route to chiral amides and pseudopeptides. thieme-connect.comox.ac.uk

Chiral ligands are used in conjunction with metal catalysts to create a chiral environment that influences the stereochemical outcome of a reaction. Chiral amino alcohols, for instance, have been used as ligands in the catalytic enantioselective addition of diethylzinc (B1219324) to aldehydes, yielding products with very high enantiomeric excess. researchgate.net The design of C2-symmetrical pyrrolidines is also significant, as they serve not only as chiral auxiliaries but also as key components in important chiral phosphoramidite (B1245037) ligands used in metal catalysis. nih.gov

Table 1: Application of Chiral Auxiliaries in Pyrrolidinone Synthesis

| Chiral Auxiliary/Ligand | Type of Reaction | Key Features | Reference |

| Oppolzer's Sultam | Asymmetric 1,3-dipolar cycloaddition | Directs si-face attack of the dipole; provides high diastereoselectivity for syn products; auxiliary is recoverable. | acs.org |

| 'Quat' Pyrrolidinone | Enolate alkylation, Aldol reactions, Aminolysis | Induces high diastereoselectivity; allows direct, non-racemizing cleavage to form chiral amides. | thieme-connect.comox.ac.uk |

| (S)-valine-derived amino alcohol | Conjugate addition | Acts as an efficient ligand for catalyzing conjugate additions with high enantioselectivity. | researchgate.net |

| C₂-Symmetric Pyrrolidines | Various transformations | Used as chiral auxiliaries and as motifs in chiral ligands for metal and organocatalysis. | nih.gov |

Diastereoselective Control in Functionalization Reactions

Once the chiral pyrrolidinone core is established, subsequent functionalization reactions must be controlled to create the desired diastereomer. Diastereoselective control is often achieved by exploiting the steric and electronic properties of the existing chiral center(s) and substituents.

A powerful method for synthesizing substituted pyrrolidines with high diastereomeric purity is the 1,3-dipolar cycloaddition of azomethine ylides. scholaris.ca By carefully choosing the metal and demetalation conditions, the reaction pathway can be controlled to favor a specific diastereomer. scholaris.ca In iridium-catalyzed reductive generation of azomethine ylides, increasing the steric bulk of the nitrogen substituent (e.g., from methyl to benzyl) has been shown to improve diastereocontrol in cycloaddition reactions. nih.gov

Cascade reactions offer an efficient route to complex molecules in a single pot. A one-pot nitro-Mannich/hydroamination cascade, controlled by a combination of base and gold(I) catalysts, yields substituted pyrrolidines with three stereocenters in high yields and excellent diastereoselectivities. rsc.org Similarly, a highly stereoselective route to functionalized pyrrolidines involves a metal-catalyzed reaction that begins as a metallocarbene N-H insertion but is diverted by an intermolecular aldol reaction. nih.govresearchgate.net

The addition of organometallic reagents to chiral N-tert-butanesulfinyl imines is another robust strategy. This approach has been used to prepare a variety of pyrrolidinic alkaloids with high diastereoselectivity. researchgate.net

Table 2: Examples of Diastereoselective Functionalization Reactions

| Reaction Type | Catalysts/Reagents | Diastereomeric Ratio (dr) | Key Findings | Reference |

| Azomethine Ylide Cycloaddition | Silicon or Tin-based reagents | High | Mechanistic path can be tuned to afford high diastereomeric purity. | scholaris.ca |

| Iridium-Catalyzed Cycloaddition | Vaska's complex, TMDS | Good to Excellent | Increasing steric demand of the N-substituent (e.g., benzyl) improves diastereoselectivity. | nih.gov |

| Nitro-Mannich/Hydroamination | Base and Gold(I) catalysts | Good to Excellent | One-pot cascade efficiently creates three stereocenters with high control. | rsc.org |

| Addition to Chiral Sulfinimine | Grignard reagents | >99:1 | Addition to N-tert-butanesulfinyl imines proceeds with excellent diastereoselectivity. | researchgate.net |

| Metallocarbene N-H Insertion/Aldol | Rhodium(II) carboxylates, Cu(I) triflate | High | Diverted cascade reaction leads to highly substituted proline derivatives stereoselectively. | nih.gov |

Methods for Chiral Separation and Enantiomeric Purity Assessment

The determination of enantiomeric purity is a critical step in asymmetric synthesis. nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a common direct method for separating enantiomers. researchgate.netmdpi.com This technique allows for the quantification of very low amounts of an unwanted enantiomer (distomer) in the presence of the major enantiomer (eutomer). mdpi.com

Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. While enantiomers have identical NMR spectra, the addition of a Chiral Solvating Agent (CSA) can induce chemical shift differences between them by forming transient diastereomeric complexes. libretexts.org This allows for the direct quantification of each enantiomer in the mixture without the need for chemical derivatization. libretexts.org For peptide therapeutics, a method combining chiral HPLC with mass spectrometry (MS/MS) allows for rapid and accurate determination of amino acid chiral purity after hydrolysis. nih.gov

The validation of these analytical methods is crucial to ensure they are precise, accurate, and sensitive enough to detect impurities at required levels, which can be as low as 0.1% or less. mdpi.comnih.gov

Chemical Reactivity, Transformation Mechanisms, and Mechanistic Studies

Elucidation of Reaction Pathways and Transition States

Understanding the potential reaction pathways and the associated transition states is fundamental to predicting the chemical behavior of 1-Benzyl-3-methylpyrrolidin-2-one. Mechanistic studies, combining experimental evidence with computational analysis, have shed light on how this and related pyrrolidinone structures react under various conditions.

Rearrangement reactions, where the carbon skeleton or substituent connectivity of a molecule is altered, are a broad class of organic reactions. sigmaaldrich.com Reactions such as the Beckmann, Hofmann, and Curtius rearrangements are fundamental in synthetic chemistry for transforming functional groups, often with a change in the carbon chain length. nih.govgoogle.com For instance, the Beckmann rearrangement converts an oxime into an amide, while the Hofmann rearrangement transforms a primary amide into an amine with one less carbon atom. nih.govgoogle.com

While these rearrangements are crucial for synthesizing various heterocyclic compounds, specific examples of intramolecular rearrangements involving the stable N-benzylpyrrolidinone core itself are not extensively documented in prominent literature. The synthetic utility of N-benzylpyrrolidinones typically lies in their use as stable intermediates that undergo other classes of reactions rather than rearranging themselves. Kinetic and mechanistic studies on the formation of pyrrolidine (B122466) rings, for example, through 1,3-anionic cycloaddition, show that the reaction proceeds through a stable intermediate which then cyclizes to form the final pyrrolidine product. keyorganics.net

The pyrrolidinone ring exhibits distinct sites for both nucleophilic and electrophilic attack. The carbonyl carbon of the lactam is electrophilic and susceptible to attack by nucleophiles. In strongly acidic or basic aqueous solutions, this can lead to hydrolysis and ring-opening to form the corresponding 4-aminobutyric acid derivative. sigmaaldrich.com

Conversely, the hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon, C3) are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles. A key example of this reactivity is the conversion of 1-benzyl-3-pyrrolidinone (B141626) into a vinyl triflate, a versatile intermediate for cross-coupling reactions. This transformation proceeds via deprotonation at the C3 position followed by reaction with a triflating agent, which acts as an electrophile.

The nitrogen atom in the parent 2-pyrrolidone is also nucleophilic and can undergo substitution reactions, such as alkylation. sigmaaldrich.com However, in this compound, the nitrogen is already a tertiary amine, making it non-nucleophilic in this context.

Modern synthetic methods have increasingly utilized radical-based pathways for the construction of the pyrrolidinone scaffold. These methods offer alternative and often milder conditions compared to traditional ionic reactions.

N-heterocyclic carbene (NHC) catalysis has been employed to facilitate a radical cascade cyclization. In this process, an aldehyde reacts with the NHC to form a Breslow intermediate. This intermediate undergoes a single electron transfer (SET) to an α-bromo-N-cinnamylamide, generating a radical species that subsequently cyclizes via a 5-exo-trig pathway to form the functionalized 2-pyrrolidinone (B116388) ring system.

Another powerful strategy involves photoredox catalysis. In combination with Lewis base catalysis, this approach enables the asymmetric conjugate addition of radicals to α,β-unsaturated systems to produce chiral pyrrolidinones. The reaction is typically initiated by a photocatalyst that, upon irradiation with visible light, generates a radical from a suitable precursor like an α-amino acid. This radical then participates in a stereocontrolled addition to an alkene, leading to the formation of the pyrrolidinone ring. Mechanistic investigations into related cobalt-catalyzed couplings also support the involvement of alkyl radical intermediates in the formation of C-C bonds.

Functional Group Transformations within the this compound Framework

The this compound molecule is not just a synthetic target but also a versatile starting material for further derivatization. Key transformations focus on the modification of the ketone and the N-benzyl group.

One of the most significant transformations is the stereoselective reduction of the C2-ketone to a hydroxyl group. Enzymatic asymmetric reduction of the related 1-benzyl-3-pyrrolidinone using a ketoreductase catalyst yields enantiopure 1-benzyl-3-hydroxypyrrolidine, a valuable intermediate for various pharmaceutical compounds. This demonstrates the potential to introduce chirality at the C3 position (or C2 in the case of the starting material name) through precise functional group manipulation.

Another important transformation is the cleavage of the N-benzyl group. The benzyl (B1604629) group often serves as a protecting group for the nitrogen atom during synthesis. It can be removed via catalytic hydrogenation. For instance, treatment of an N-benzylpyrrolidinone derivative with hydrogen gas over a palladium on carbon (Pd/C) catalyst effectively removes the benzyl group, which can then be replaced by other functional or protecting groups, such as a tert-butoxycarbonyl (Boc) group.

The table below summarizes these key transformations.

Table 1: Selected Functional Group Transformations

| Starting Functional Group | Reagents/Catalyst | Resulting Functional Group | Reference |

|---|---|---|---|

| Ketone (at C2) | Ketoreductase (enzyme) | Secondary Alcohol (at C2) | |

| N-Benzyl Group | H₂, Pd/C | Secondary Amine (NH) |

Catalytic Activity and Role of Metal Catalysts in Pyrrolidinone Synthesis and Derivatization

Catalysis is indispensable in the modern synthesis and modification of pyrrolidinones, offering efficiency, selectivity, and access to complex molecular architectures. A wide array of catalysts, particularly those based on transition metals, are employed.

For the synthesis of the pyrrolidinone ring, various metal-catalyzed reactions are prominent:

Iridium catalysts , such as Vaska's complex, are used for the reductive generation of azomethine ylides from lactams. These ylides then undergo [3+2] dipolar cycloaddition reactions to form complex pyrrolidine structures.

Rhodium catalysts have proven effective for the hydroamination of unactivated olefins, providing a direct route to five- and six-membered nitrogen heterocycles.

Palladium catalysts are widely used in carboamination and carboalkoxylation reactions to construct the pyrrolidinone skeleton.

Cobalt and Nickel catalysts have been developed for regio- and enantioselective hydroalkylation reactions of 3-pyrrolines to furnish chiral C2- or C3-alkylated pyrrolidines.

Titanium catalysts can mediate radical-based formal [3+2] cycloadditions to build the pyrrolidine ring.

For the derivatization of the pre-formed pyrrolidinone scaffold, catalysts play a crucial role in functional group transformations:

Palladium catalysts (e.g., Pd/C) are standard for the hydrogenolysis of N-benzyl groups, a key deprotection step in multi-step syntheses.

Biocatalysts , such as ketoreductases, offer exceptional stereo- and regioselectivity in the reduction of the lactam carbonyl group, as seen in the conversion of 1-benzyl-3-pyrrolidinone to its corresponding alcohol.

The table below provides a summary of various catalysts and their applications in pyrrolidinone chemistry.

Table 2: Role of Catalysts in Pyrrolidinone Chemistry

| Catalyst Type | Metal/Enzyme | Reaction Type | Application | Reference(s) |

|---|---|---|---|---|

| Transition Metal | Iridium (Ir) | Reductive Ylide Generation / Cycloaddition | Ring Synthesis | |

| Transition Metal | Rhodium (Rh) | Hydroamination | Ring Synthesis | |

| Transition Metal | Palladium (Pd) | Carboamination / Hydrogenolysis | Ring Synthesis / Derivatization | |

| Transition Metal | Cobalt (Co) | Hydroalkylation / Reductive Coupling | Ring Synthesis / Derivatization | |

| Transition Metal | Titanium (Ti) | Radical Cycloaddition | Ring Synthesis |

Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 3 Methylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shifts (δ) of the protons in 1-Benzyl-3-methylpyrrolidin-2-one provide a fingerprint of its structure.

The ¹H NMR spectrum of this compound typically exhibits signals corresponding to the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons of the pyrrolidinone ring, including the methyl group at the C3 position. The aromatic protons usually appear as a multiplet in the range of δ 7.2-7.4 ppm. The two benzylic protons on the carbon adjacent to the nitrogen atom often appear as a singlet or a pair of doublets, a consequence of their chemical environment. The protons on the pyrrolidinone ring and the methyl group will have characteristic chemical shifts and coupling patterns that are crucial for confirming the substitution pattern.

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Aromatic Protons (C₆H₅) | 7.20-7.40 (multiplet) |

| Benzylic Protons (CH₂) | 4.43 (singlet) |

| Pyrrolidinone Ring Protons (CH, CH₂) | 1.90-3.30 (multiplets) |

| Methyl Protons (CH₃) | ~1.2 (doublet) |

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the specific stereochemistry of the molecule.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbonyl carbon of the lactam, the aromatic carbons of the benzyl group, the benzylic carbon, and the carbons of the pyrrolidinone ring, including the methyl carbon. The carbonyl carbon is typically found significantly downfield, often above 170 ppm. The aromatic carbons appear in the region of 127-138 ppm. The benzylic carbon and the carbons of the pyrrolidinone ring have characteristic shifts that aid in their assignment. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl Carbon (C=O) | ~175 |

| Aromatic Carbons (C₆H₅) | 127-138 |

| Benzylic Carbon (CH₂) | ~48 |

| Pyrrolidinone Ring Carbons (C3, C4, C5) | 25-55 |

| Methyl Carbon (CH₃) | ~15 |

Note: These are approximate values and can be influenced by the solvent and experimental conditions.

To gain deeper insights into the molecular structure, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pyrrolidinone ring and the benzyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connectivity between the benzyl group and the pyrrolidinone ring via the nitrogen atom and for confirming the position of the methyl group.

These advanced techniques are crucial for determining the regiochemistry and, in chiral examples, the relative stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS provides the molecular weight and valuable structural information through the analysis of its fragmentation patterns.

The mass spectrum typically shows a prominent molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. The fragmentation of this compound under electron ionization (EI) often involves characteristic cleavages. A common fragmentation pathway is the cleavage of the benzylic bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. nih.govcore.ac.uk Another significant fragmentation can occur within the pyrrolidinone ring. nih.gov The presence of an odd molecular weight for a mono-nitrogen compound like this is a key indicator according to the nitrogen rule. miamioh.edu

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 189 | [M]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzylic cleavage) |

| Various | Fragments from the pyrrolidinone ring |

Note: The relative intensities of the fragment ions can provide further structural clues.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the lactam ring, typically appearing in the range of 1680-1700 cm⁻¹. Other significant absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzene (B151609) ring. It typically shows absorption bands in the UV region, characteristic of the π → π* transitions of the aromatic system. The presence of the carbonyl group can also influence the spectrum.

Table 4: Characteristic Spectroscopic Data for Functional Groups in this compound

| Spectroscopic Technique | Functional Group | Characteristic Absorption |

|---|---|---|

| Infrared (IR) | Carbonyl (C=O) | ~1680-1700 cm⁻¹ |

| Infrared (IR) | Aromatic C-H | ~3030 cm⁻¹ |

| Infrared (IR) | Aliphatic C-H | ~2850-2960 cm⁻¹ |

| Ultraviolet-Visible (UV-Vis) | Benzene Ring | ~254 nm |

X-ray Diffraction Studies for Solid-State Structure Determination

For crystalline samples of this compound, X-ray diffraction provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the pyrrolidinone ring. If the compound is chiral, X-ray diffraction can also establish the absolute stereochemistry. Such studies offer an unambiguous confirmation of the structure determined by spectroscopic methods. spectrabase.com

Complementary Analytical Techniques in Pyrrolidinone Characterization

While spectroscopic methods like NMR, IR, and mass spectrometry are fundamental for the structural elucidation of pyrrolidinone compounds such as this compound, a comprehensive characterization often necessitates the use of complementary analytical techniques. These methods are particularly crucial for determining the purity of a sample, quantifying the analyte in various matrices, and separating it from a complex mixture. The integration of chromatographic and other analytical methods provides a more complete profile of the compound.

Chromatographic techniques are central to the analysis of pyrrolidinone derivatives. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed for the separation and quantification of these compounds. keikaventures.comfda.gov The choice between GC and HPLC often depends on the volatility and thermal stability of the specific pyrrolidinone. For instance, GC is suitable for volatile compounds like N-methyl-2-pyrrolidone (NMP) and can be paired with various detectors, such as a flame ionization detector (FID) or a nitrogen-phosphorous detector (NPD), the latter offering enhanced selectivity for nitrogen-containing compounds like pyrrolidinones. keikaventures.comnih.gov

Hyphenated techniques, which couple a separation method with a detection method, are especially powerful. Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of GC with the definitive identification power of MS. nih.govresearchgate.net This technique can be used to confirm the molecular weight and fragmentation pattern of pyrrolidinones, aiding in their structural confirmation. researchgate.net Similarly, liquid chromatography-mass spectrometry (LC-MS), including advanced methods like ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS), offers high-resolution separation and accurate mass measurements, which are invaluable for identifying and elucidating the structures of novel or complex pyrrolidinone derivatives. fda.govnih.gov For quantitative analysis, tandem mass spectrometry (MS/MS) can be utilized in multiple reaction monitoring (MRM) mode to achieve high sensitivity and specificity. fda.gov

Sample preparation is another critical aspect, especially when analyzing pyrrolidinones in complex matrices like biological fluids or pesticide formulations. fda.govresearchgate.net Solid-phase extraction (SPE) is a commonly used technique to isolate and concentrate the analytes of interest from the sample matrix, removing interferences that could affect the subsequent analysis. researchgate.net The selection of the appropriate SPE sorbent is key to achieving good recovery and a clean extract. researchgate.net

The table below summarizes some of the key complementary analytical techniques used in the characterization of pyrrolidinones.

| Analytical Technique | Detector/Method | Application in Pyrrolidinone Characterization | Reference |

| Gas Chromatography (GC) | Flame Ionization Detector (FID), Nitrogen-Phosphorous Detector (NPD) | Separation and quantification of volatile pyrrolidinones. NPD offers high selectivity for nitrogen-containing compounds. | keikaventures.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Separation and analysis of less volatile or thermally labile pyrrolidinones. | fda.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | Separation, identification, and structural confirmation based on retention time and mass spectrum. | nih.govresearchgate.netresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Tandem Mass Spectrometer (MS/MS) | Highly sensitive and selective quantification and confirmation of pyrrolidinones in complex matrices. | fda.gov |

| Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight-Mass Spectrometry (UHPLC-QTOF-MS) | Quadrupole Time-of-Flight Mass Spectrometer | High-resolution separation and accurate mass measurement for structural elucidation of novel pyrrolidinones. | nih.gov |

| Solid-Phase Extraction (SPE) | N/A (Sample Preparation) | Extraction, purification, and concentration of pyrrolidinones from complex sample matrices prior to chromatographic analysis. | researchgate.net |

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the properties of molecules, including 1-Benzyl-3-methylpyrrolidin-2-one and related structures.

DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G**, can be employed to determine the optimized molecular geometry of this compound. nih.gov These calculations provide crucial information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

Furthermore, DFT is instrumental in elucidating the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters obtained from DFT calculations. nih.govresearchgate.net The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, with a smaller gap suggesting higher reactivity. nih.govresearchgate.net For related compounds, a narrow frontier orbital gap has been shown to indicate eventual charge transfer interactions and high chemical reactivity. nih.gov

The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies the electrophilic and nucleophilic sites within the molecule. researchgate.net In similar structures, negative potential sites are typically located around electronegative atoms like oxygen, while positive potential sites are found around hydrogen atoms. nih.govresearchgate.net These maps are valuable for predicting how the molecule will interact with other chemical species.

Global reactivity descriptors, such as hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), can also be calculated using DFT. nih.govmdpi.com These parameters provide a quantitative measure of the molecule's reactivity and stability. nih.gov For instance, a study on a related chalcone (B49325) derivative used these descriptors to characterize its chemical behavior. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand charge transfer processes within the molecule. nih.govresearchgate.net

Table 1: Representative Global Reactivity Descriptors (Illustrative)

| Descriptor | Symbol | Typical Interpretation |

| Hardness | η | Resistance to change in electron distribution |

| Softness | S | Reciprocal of hardness, indicates reactivity |

| Electronegativity | χ | Power to attract electrons |

| Electrophilicity Index | ω | Propensity to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules. For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational landscape. scielo.brresearchgate.net

MD simulations can reveal the different stable conformations the molecule can adopt in various environments, such as in solution. scielo.br By simulating the molecule's movement over time, researchers can understand the dynamic equilibrium between different conformers. For example, a study on N-benzyl-N-(furan-2-ylmethyl)acetamide, a structurally related amide, used MD simulations to investigate the cis-trans rotational equilibrium in solution. scielo.brresearchgate.net

Molecular Docking Studies for Ligand-Target Interactions in Related Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ubaya.ac.id While specific docking studies on this compound may not be widely published, research on related pyrrolidin-2-one derivatives provides valuable insights into their potential as ligands for various biological targets. tandfonline.comresearchgate.netnih.gov

Pyrrolidin-2-one scaffolds are recognized as privileged pharmacophores in numerous biologically active compounds. acs.org Docking studies on these derivatives have been instrumental in understanding their binding modes with protein targets. For instance, derivatives of pyrrolidin-2-one have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. tandfonline.comresearchgate.netnih.gov These studies revealed that the compounds could form stable complexes with the enzyme, with some showing higher docking scores than existing drugs like donepezil. tandfonline.comresearchgate.net

The binding interactions observed in these studies typically involve hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the active site of the protein. nih.gov The carbonyl group of the pyrrolidinone ring often acts as a hydrogen bond acceptor. nih.gov The benzyl (B1604629) group can engage in hydrophobic interactions, further stabilizing the ligand-protein complex. The specific interactions and binding affinity are highly dependent on the substituents on the pyrrolidinone core and the nature of the target protein. ubaya.ac.idnih.gov

Table 2: Illustrative Docking Scores of Pyrrolidin-2-one Derivatives against Acetylcholinesterase

| Compound | Docking Score (kcal/mol) |

| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one | -18.59 researchgate.netnih.gov |

| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one | -18.057 researchgate.netnih.gov |

| Donepezil (Reference Drug) | -17.257 researchgate.netnih.gov |

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, these in silico predictions can be particularly useful.

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry. bohrium.comgithub.io By calculating the magnetic shielding of each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.govfrontiersin.org These predictions can be made using DFT methods or machine learning algorithms trained on large datasets of experimental spectra. nih.govfrontiersin.org The accuracy of these predictions has significantly improved, with some methods achieving a mean absolute error of less than 0.10 ppm for ¹H chemical shifts. nih.gov

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. nih.gov The calculated frequencies are often scaled to account for systematic errors in the computational methods. Comparing the predicted vibrational spectra with experimental data can help in the assignment of vibrational modes and confirm the presence of specific functional groups. For example, the characteristic stretching frequency of the carbonyl group in the pyrrolidinone ring can be predicted and compared with the experimental value. nih.gov

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For the synthesis of this compound and related compounds, computational studies can elucidate the reaction pathways, identify transition states, and calculate activation energies.

DFT calculations are commonly used to map out the potential energy surface of a reaction. nih.gov This allows for the identification of the most likely reaction mechanism by comparing the energy barriers of different possible pathways. For instance, in the synthesis of functionalized pyrrolidinones via a Smiles-Truce cascade, quantum chemical calculations were used to investigate the reaction mechanism, revealing the involvement of a Lewis base in several key steps. acs.org

Computational studies can also shed light on the role of catalysts in a reaction. researchgate.net By modeling the interaction of the reactants and catalyst, it is possible to understand how the catalyst lowers the activation energy and influences the stereoselectivity of the reaction. For example, in the stereospecific insertion of cyclic amidines into aryl-substituted cyclopropanones, DFT calculations provided insights into the reaction mechanism and the formation of the spirocyclic aminal product. acs.org These computational investigations are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Conclusion and Future Research Directions

Synopsis of Current Research Achievements related to 1-Benzyl-3-methylpyrrolidin-2-one

Research into pyrrolidinone derivatives has yielded significant advancements, primarily in the development of novel synthetic methodologies and the discovery of diverse biological activities. The pyrrolidinone ring is a key structural motif found in numerous natural products and pharmacologically active compounds. frontiersin.org

Key achievements in the field include:

Advanced Synthetic Methodologies: Chemists have developed a variety of efficient methods for synthesizing substituted pyrrolidinones. These include multicomponent reactions, [3+2] cycloaddition reactions, and organocatalytic approaches that allow for the construction of the pyrrolidinone core with high degrees of stereoselectivity. tandfonline.commdpi.com The synthesis of various pyrrolidine-2-one derivatives has been accomplished through methods like the lactamization of γ-butyrolactone. researchgate.net

Diverse Biological Activities: The pyrrolidinone scaffold is a well-established pharmacophore. Derivatives have been shown to exhibit a wide range of biological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.orgnih.gov This broad activity spectrum underscores the therapeutic potential of this class of compounds.

Applications in Drug Discovery: The pyrrolidinone ring is a constituent of several marketed drugs. For instance, Levetiracetam, an anticonvulsant, and Piracetam, a nootropic agent, are prominent examples. nih.gov The structural versatility of the pyrrolidinone core allows medicinal chemists to fine-tune the pharmacological properties of drug candidates. nih.gov

The following table summarizes some of the synthetic approaches that could be applicable to the synthesis of derivatives of this compound:

| Synthetic Method | Description | Potential Application to this compound | Reference |

| Multicomponent Reactions | Reactions involving three or more starting materials to form a complex product in a single step, often with high atom economy. | Efficient, one-pot synthesis of functionalized this compound derivatives. | tandfonline.com |

| [3+2] Cycloaddition | A reaction between a 1,3-dipole (like an azomethine ylide) and a dipolarophile (like an alkene) to form a five-membered ring. | Stereocontrolled synthesis of substituted pyrrolidines that can be further oxidized to the corresponding pyrrolidinone. | nih.gov |

| Organocatalysis | The use of small organic molecules to catalyze chemical reactions. | Enantioselective synthesis of chiral pyrrolidinone derivatives, which is crucial for pharmacological activity. | mdpi.com |

| Lactamization | The intramolecular reaction of an amino acid or its derivative to form a cyclic amide (a lactam). | A fundamental method for forming the pyrrolidin-2-one ring structure. | researchgate.net |

Unresolved Challenges and Promising Avenues for Future Investigations

Despite significant progress, several challenges remain in the field of pyrrolidinone chemistry, which also represent exciting opportunities for future research.

Stereocontrolled Synthesis: The development of highly stereoselective synthetic methods for accessing complex, multi-substituted pyrrolidinones remains a key challenge. mdpi.comaalto.fi For a molecule like this compound, which has a chiral center at the 3-position, the ability to control stereochemistry is paramount for investigating its biological properties.

Green Chemistry Approaches: There is a growing need for more environmentally friendly synthetic routes to pyrrolidinones that minimize waste and avoid hazardous reagents. mdpi.com Future research will likely focus on catalytic methods that operate under milder conditions and use renewable starting materials.

Exploration of New Biological Targets: While pyrrolidinones have a proven track record in treating central nervous system disorders, their full therapeutic potential is yet to be unlocked. nih.gov Investigating the activity of novel derivatives, including functionalized versions of this compound, against new biological targets is a promising area of research. For example, pyrrolidine (B122466) derivatives are being investigated as potential anti-diabetic agents. researchgate.net

Understanding Mechanisms of Action: For many biologically active pyrrolidinones, the precise mechanism of action is not fully understood. nih.gov Future studies should aim to elucidate these mechanisms to enable the rational design of more potent and selective drug candidates.

Emerging Trends and Interdisciplinary Opportunities in Pyrrolidinone Chemistry

The field of pyrrolidinone chemistry is increasingly intersecting with other scientific disciplines, creating new and exciting research avenues.

Organocatalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. mdpi.com There is potential to explore derivatives of this compound as catalysts for a variety of chemical transformations.

Materials Science: Pyrrolidinones, such as N-Methyl-2-pyrrolidone (NMP), are used as high-performance solvents in the polymer and electronics industries. wikipedia.org The unique substitution pattern of this compound could impart interesting physical properties, making it a candidate for investigation in materials science applications. The broader pyrrolidone market is expected to see steady growth, driven by demand in electronics and pharmaceuticals. marketreportanalytics.commordorintelligence.com

Bioelectrochemistry: Recent research has explored the use of microorganisms in bioelectrochemical systems for the production of valuable chemicals, including succinate, a precursor to pyrrolidinones. mdpi.com This intersection of biotechnology and electrochemistry could lead to sustainable methods for producing pyrrolidinone building blocks.

Chemical Biology: Pyrrolidinone-based molecules can be designed as chemical probes to study biological processes. By incorporating reporter tags or reactive groups, these molecules can be used to identify new drug targets and elucidate biological pathways.

Q & A

Q. What are the key steps in synthesizing 1-Benzyl-3-methylpyrrolidin-2-one?

The synthesis typically involves multi-step protocols:

- Step 1 : Condensation reactions under methanol and sodium borohydride reduction (30 min agitation, room temperature) .

- Step 2 : Alkaline hydrolysis (NaOH, EtOH, reflux) followed by neutralization with dilute HCl .

- Step 3 : Coupling reactions using EDC·HCl and HOBT in DMF with triethylamine (12–15 hrs) . Purification via recrystallization (ethanol or ethyl acetate) is critical for isolating the final product .

Q. How can researchers confirm the identity and purity of this compound?

- Structural Verification : Use spectroscopic methods:

- NMR : Analyze proton environments (e.g., δ 3.33–3.30 ppm for pyrrolidine protons) .

- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ peaks) .

Q. What safety protocols are recommended for handling this compound?

- General Precautions : Use PPE (gloves, lab coat, goggles) and work in a fume hood due to uncharacterized toxicity .

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician and provide SDS .

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

Q. What analytical techniques are essential for structural elucidation?

- Spectroscopy : ¹H/¹³C NMR for functional group analysis .

- Chromatography : HPLC for purity, GC-MS for volatility assessment .

- X-ray Crystallography : Resolve stereochemistry (if crystalline) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Parameter Screening : Systematically vary temperature (e.g., 25–150°C), solvent polarity (DMF vs. EtOH), and catalysts (e.g., TBTU for coupling reactions) .

- Design of Experiments (DOE) : Use factorial designs to identify interactions between variables (e.g., catalyst loading and reaction time) .

- Purification : Optimize recrystallization solvents (ethanol vs. ethyl acetate) or employ prep-HPLC for challenging separations .

Q. How do structural modifications (e.g., positional isomerism) influence biological activity?

- Isomer Comparisons : Compare this compound with analogs like 1-Benzyl-4-methylpiperidin-3-one. Methyl group position alters steric effects and target binding .

- SAR Studies : Introduce substituents (e.g., fluorine) to enhance metabolic stability or affinity for biological targets (e.g., orexin receptors) .

- Computational Modeling : Use docking studies (e.g., AutoDock) to predict interactions with enzymes or receptors .

Q. How can researchers resolve contradictions in physicochemical data from different sources?

- Cross-Validation : Compare data from PubChem, EPA DSSTox, and experimental results (e.g., melting point, density) .

- Reproducibility Tests : Repeat synthesis and characterization under standardized conditions .

- Meta-Analysis : Review peer-reviewed literature for consensus on properties like logP or solubility .

Q. What strategies are effective for assessing environmental impact when toxicity data is limited?

- Read-Across Methods : Extrapolate data from structurally similar compounds (e.g., pyrrolidinone derivatives) .

- Computational Tools : Use QSAR models to predict ecotoxicity (e.g., ECOSAR) .

- Experimental Assays : Conduct in vitro biodegradation studies (e.g., OECD 301D) .

Q. How is stereochemical configuration determined for chiral derivatives of this compound?

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB .

- Optical Rotation : Compare experimental [α]D values with literature data for stereoisomers (e.g., (3R,4R)-(-)- vs. (3S,4S)-(+)-isomers) .

- X-ray Diffraction : Resolve absolute configuration for crystalline derivatives .

Q. What methodologies advance structure-activity relationship (SAR) studies for pharmacological applications?

- Fragment-Based Design : Synthesize analogs with incremental modifications (e.g., benzyl → 4-fluorophenyl substitution) .

- Biological Screening : Test against targets (e.g., orexin receptors) using binding assays and functional readouts (e.g., calcium flux) .

- Pharmacokinetic Profiling : Assess ADME properties (e.g., microsomal stability, plasma protein binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.